molecular formula C16H15NO5 B14203936 Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate CAS No. 830334-26-4

Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate

Cat. No.: B14203936
CAS No.: 830334-26-4
M. Wt: 301.29 g/mol
InChI Key: LVEOOBCOOAPKNX-UHFFFAOYSA-N
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Description

Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with an ethyl ester group and a methoxy group attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment to Pyridine Ring: The benzodioxole moiety is then attached to the pyridine ring via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyridine ring with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases can be used to deprotonate the methoxy group, facilitating nucleophilic substitution.

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used; common products include substituted pyridines.

Scientific Research Applications

Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: The compound is explored for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

830334-26-4

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylmethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C16H15NO5/c1-2-19-16(18)12-4-3-7-17-15(12)20-9-11-5-6-13-14(8-11)22-10-21-13/h3-8H,2,9-10H2,1H3

InChI Key

LVEOOBCOOAPKNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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